molecular formula C22H17N3O4S B2750771 N-(5-(3-(甲磺基)苯基)-1,3,4-噁二唑-2-基)-[1,1'-联苯]-4-甲酰胺 CAS No. 898433-55-1

N-(5-(3-(甲磺基)苯基)-1,3,4-噁二唑-2-基)-[1,1'-联苯]-4-甲酰胺

货号 B2750771
CAS 编号: 898433-55-1
分子量: 419.46
InChI 键: FTWFHUVZWCVEJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains several functional groups including a methylsulfonyl group, an oxadiazole ring, and a biphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods . For instance, compounds with a methylsulfonyl phenyl group have been synthesized through reactions involving boronic acids .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and rings. The presence of the oxadiazole ring and the biphenyl group would contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole ring and the carboxamide group could potentially make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the sulfonyl group could potentially increase its solubility in polar solvents .

科学研究应用

药理学评估

与 N-(5-(3-(甲基磺酰基)苯基)-1,3,4-恶二唑-2-基)-[1,1'-联苯]-4-甲酰胺 结构相关的化合物已被合成并评估其药理特性。例如,一项研究阐述了合成作为有效的和选择性的 5-HT(1B/1D) 拮抗剂的新类似物。这些化合物对血清素释放表现出显着影响,并可能增强大鼠脑中某些药物诱导的血清素增强作用,突出了它们在调节神经递质系统中的潜力,而不讨论具体的药物应用或剂量 (廖等人,2000)

抗菌和抗菌研究

另一个研究重点是衍生物的抗菌和抗菌潜力。一项研究合成了 N-取代衍生物并评估了它们对革兰氏阴性菌和革兰氏阳性菌的功效。这些化合物表现出中等到显着的活性,突出了它们在解决细菌感染中的潜力,而不涉及具体的药物使用 (Khalid 等人,2016)

抗癌活性

衍生物也已被探索用于抗癌活性。一项研究设计并合成了从各种化合物开始的苯甲酰胺,并评估了它们对几种癌细胞系的活性。研究结果表明,大多数化合物表现出中等到优异的抗癌活性,为癌症治疗研究的进一步探索提供了基础 (Ravinaik 等人,2021)

碳酸酐酶抑制

对相关化合物的新型金属配合物对碳酸酐酶酶的抑制的研究显示出有希望的结果。已经发现这些复合物作为针对人类碳酸酐酶同工酶的强效抑制剂,表明它们在开发针对与这些酶相关的疾病的治疗方法中的潜力,不包括具体的应用或剂量 (Büyükkıdan 等人,2013)

抗糖尿病筛选

在抗糖尿病研究的背景下,已经合成并筛选了新型衍生物,使用 α-淀粉酶抑制分析法进行体外抗糖尿病活性。该研究有助于了解这些化合物在管理糖尿病中的潜力,不包括具体的药物应用或剂量 (Lalpara 等人,2021)

作用机制

Mode of Action

Without specific information on the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to influence various biochemical pathways, such as the coagulation cascade and cell division

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability and plasma stability . The compound’s pharmacokinetic profile would significantly impact its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific information about its target and mode of action, it’s difficult to predict its precise effects. Based on its structural features, it could potentially influence a variety of cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interactions with its target .

属性

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-30(27,28)19-9-5-8-18(14-19)21-24-25-22(29-21)23-20(26)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWFHUVZWCVEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。